molecular formula C7H8O2 B1666288 3-Methoxyphenol CAS No. 150-19-6

3-Methoxyphenol

Cat. No. B1666288
CAS RN: 150-19-6
M. Wt: 124.14 g/mol
InChI Key: ASHGTJPOSUFTGB-UHFFFAOYSA-N
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Description

3-Methoxyphenol is a phenolic aroma compound typically present in food and beverage products . It is a phenol derivative that can be used as catalysts and as building blocks in the synthesis of organic compounds such as antioxidants . It is also known as a phenol with a methoxy group in the para position .


Synthesis Analysis

3-Methoxyphenol can be synthesized by treating 1 mole of resorcinol with 1.25 mole of 10% sodium hydroxide . It can also be produced from p-benzoquinone and methanol via a free radical reaction .


Molecular Structure Analysis

The molecular formula of 3-Methoxyphenol is C7H8O2 . The InChI key is ASHGTJPOSUFTGB-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Methoxyphenol is used in the synthesis of various compounds. For example, it has been used in the synthesis of 2-nitroso-5-methoxyphenol and 6-methoxy-2(3H)-benzoxazolone .


Physical And Chemical Properties Analysis

3-Methoxyphenol is a liquid with a refractive index of n20/D 1.552 (lit.) and a density of 1.131 g/mL at 25 °C (lit.) .

Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

3-Methoxyphenol is a key structural fragment in various antioxidants and biologically active molecules. Studies have focused on its thermochemical properties, including standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies. Its ability to form strong inter- and intramolecular hydrogen bonds in condensed matter has been a subject of interest. Research combined thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical studies to understand these properties and the effects of intermolecular hydrogen bond strength in its complexes (Varfolomeev et al., 2010).

Atmospheric Reactivity and Pollution Tracing

Methoxyphenols like 3-Methoxyphenol, emitted from biomass combustion, are potential tracers for wood smoke emissions. Research has explored their atmospheric reactivity, particularly their gas-phase, particle-phase, and aqueous-phase reactions, and the formation of secondary organic aerosols (SOA). Understanding the kinetics, mechanisms, and SOA formation potentials of methoxyphenols has implications for environmental science and air quality management (Liu et al., 2022).

Conformational Studies and Spectroscopy

The conformational landscape of 3-Methoxyphenol has been extensively studied using techniques like microwave spectroscopy and rotational spectroscopy. These studies help in understanding the molecular structure and behavior of 3-Methoxyphenol under different conditions. For instance, the identification of rotational isomers and the analysis of their spectroscopic characteristics provide insights into the molecular structure and behavior of 3-Methoxyphenol (Ullrich et al., 2000).

Biological Activity and Antioxidant Properties

o-Methoxyphenols, including 3-Methoxyphenol, are known for their antioxidant properties and are widely used in cosmetics and food industries. Research into their radical-scavenging and biological activities, compared to other phenols, has been conducted. This includes the study of their behavior in biomimetic thiol cooxidation and their potential use in designing drugs for chemopreventive and anticancer applications (Fujisawa et al., 2005).

Photochemical Applications

The photochemical behavior of 3-Methoxyphenol, such as lumiketone-type rearrangements promoted by specific conditions, has been a subject of research. These studies provide valuable insights into the chemical transformations of 3-Methoxyphenol under light exposure, which is significant for various industrial and pharmaceutical applications (Kakiuchi et al., 1991).

Safety And Hazards

3-Methoxyphenol is harmful if swallowed or inhaled. It is toxic in contact with skin and causes skin irritation. It also causes serious eye damage . It is considered a poison by ingestion and intraperitoneal routes .

Future Directions

3-Methoxyphenol has been used in the development of hazardous phenolic sensors based on nanocomposite materials . It has also been studied for its antimicrobial activity against foodborne pathogens and food spoilage bacteria .

properties

IUPAC Name

3-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3
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InChI Key

ASHGTJPOSUFTGB-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1)O
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID0022012
Record name 3-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

Amber liquid with a sweet phenolic odor; [OSHA] Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name 3-Methoxyphenol
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Boiling Point

471.2 °F
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Vapor Density

1.131
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Product Name

3-Methoxyphenol

CAS RN

150-19-6
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Melting Point

<1.4 °F
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Synthesis routes and methods

Procedure details

Following general operating mode B, 3-methoxybromobenzene (127 μL, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of an oil with a yield of 85% (eluent: ethyl acetate/heptane 10:90).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
127 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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